molecular formula C15H19N3O B5630961 5-cyclobutyl-N-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine

5-cyclobutyl-N-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine

Cat. No. B5630961
M. Wt: 257.33 g/mol
InChI Key: FQCJURHGIDVQFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including the target compound, often involves multi-component reactions that allow for efficient and high-yield production of these compounds. A notable example includes a four-component reaction starting from cyclobutanone and other precursors under neutral conditions, leading to various N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives in high yields (Shajari et al., 2012).

Molecular Structure Analysis

The molecular and electronic structure of closely related compounds has been investigated through experimental and theoretical methods, including NMR, IR, single-crystal X-ray diffraction, and DFT calculations. These studies provide detailed insights into the geometry, vibrational frequencies, and molecular orbitals, contributing to a deeper understanding of the compound's molecular structure (Özdemir et al., 2009).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives are known for their reactivity towards various chemical transformations, including nucleophilic substitution and cyclization reactions, which are pivotal for further functionalizing the oxadiazole ring or incorporating the compound into more complex molecules. The versatility of these compounds is demonstrated in synthesis routes employing green chemistry tools, such as sonication and molecular sieves, to enhance reaction efficiency and yield (Nimbalkar et al., 2016).

properties

IUPAC Name

5-cyclobutyl-N-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-6-12(7-3-1)8-5-11-16-15-18-17-14(19-15)13-9-4-10-13/h1-3,6-7,13H,4-5,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCJURHGIDVQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutyl-N-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine

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